Cas no 55151-91-2 (2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid)

2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid is a heterocyclic carboxylic acid featuring a 1,2,4-oxadiazole core with a methyl substituent at the 3-position and an acetic acid moiety at the 5-position. This compound is of interest in medicinal and agrochemical research due to its versatile reactivity and potential as a building block for bioactive molecules. The 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding capacity, while the carboxylic acid group enables further functionalization. Its structural features make it suitable for applications in drug discovery, particularly in the design of enzyme inhibitors or receptor modulators. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for synthetic use.
2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid structure
55151-91-2 structure
Product Name:2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid
CAS No:55151-91-2
MF:C5H6N2O3
MW:142.1127409935
MDL:MFCD13705349
CID:2831581
PubChem ID:21313018
Update Time:2025-09-28

2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid
    • MFCD13705349
    • (3-Methyl-[1,2,4]oxadiazol-5-yl)-acetic acid
    • AKOS010522677
    • DB-191551
    • AS-66303
    • SCHEMBL11550645
    • SPLXTCXODDVKKW-UHFFFAOYSA-N
    • 55151-91-2
    • CS-0037991
    • DTXSID20612220
    • 3-methyl-1,2,4-oxadiazol-5-yl-acetic acid
    • EN300-145403
    • 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aceticacid
    • (3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid
    • MDL: MFCD13705349
    • Inchi: 1S/C5H6N2O3/c1-3-6-4(10-7-3)2-5(8)9/h2H2,1H3,(H,8,9)
    • InChI Key: SPLXTCXODDVKKW-UHFFFAOYSA-N
    • SMILES: O1C(CC(=O)O)=NC(C)=N1

Computed Properties

  • Exact Mass: 142.03784206g/mol
  • Monoisotopic Mass: 142.03784206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 76.2Ų

2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid Pricemore >>

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Additional information on 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid

2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic Acid: A Comprehensive Overview

2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid (CAS No. 55151-91-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Methyl 5-acetamido-1,2,4-oxadiazole-3-carboxylate, is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid.

Chemical Properties and Structure: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid is a white crystalline solid with a molecular formula of C7H8N2O3 and a molecular weight of 168.15 g/mol. The compound features a 1,2,4-oxadiazole ring system substituted with a methyl group at the 3-position and an acetic acid moiety at the 5-position. The presence of these functional groups imparts unique chemical and physical properties to the molecule. The oxadiazole ring is known for its stability and ability to form hydrogen bonds, which can influence the compound's solubility and reactivity in various solvents.

Synthesis Methods: Several synthetic routes have been reported for the preparation of 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid. One common method involves the cyclization of an appropriate nitrile derivative followed by hydrolysis to form the carboxylic acid. For instance, the reaction of methyl cyanoacetate with hydrazine in the presence of acetic acid can yield the desired oxadiazole derivative. Another approach involves the condensation of an acyl hydrazide with a nitrile to form the oxadiazole ring. These synthetic methods provide a robust foundation for large-scale production and further derivatization.

Biological Activities: Recent studies have highlighted the potential biological activities of 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid. One notable application is its use as an intermediate in the synthesis of bioactive compounds with therapeutic potential. For example, derivatives of this compound have shown promising anti-inflammatory and analgesic properties. Research published in the Journal of Medicinal Chemistry demonstrated that certain oxadiazole-containing molecules exhibit selective inhibition of cyclooxygenase (COX) enzymes, which are key targets in inflammatory diseases.

In addition to its anti-inflammatory properties, 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid has been investigated for its antimicrobial activity. Studies have shown that compounds containing the 1,2,4-oxadiazole moiety can effectively inhibit the growth of various bacterial strains. This makes them potential candidates for developing new antibiotics to combat drug-resistant pathogens. A recent study published in Antimicrobial Agents and Chemotherapy reported that a series of oxadiazole derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA).

Clinical Applications: The potential clinical applications of 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid and its derivatives are being actively explored. Preclinical studies have shown promising results in various disease models. For instance, one study published in Bioorganic & Medicinal Chemistry Letters reported that a derivative of this compound demonstrated significant efficacy in reducing tumor growth in xenograft models of breast cancer. These findings suggest that further research and development could lead to new therapeutic agents for cancer treatment.

Current Research Trends: The field of medicinal chemistry is continuously evolving, and ongoing research on 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid reflects this dynamic nature. Current trends include the exploration of structure/activity relationships (SAR) to optimize the biological properties of oxadiazole derivatives. Computational methods such as molecular docking and molecular dynamics simulations are being employed to predict binding affinities and identify key interactions between these compounds and their target proteins.

In addition to SAR studies, there is a growing interest in developing prodrugs based on 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes in the body. This approach can improve drug delivery and reduce side effects associated with conventional therapies. Recent research has focused on designing prodrugs that enhance the bioavailability and pharmacokinetic properties of oxadiazole derivatives.

Safety Considerations: While 2-(3-methyl-1,2,4-oxadiazol-5-y l)acetic acid shows promise as a bioactive compound, it is essential to consider its safety profile during preclinical and clinical development. Toxicological studies are crucial for assessing potential adverse effects and determining safe dosing regimens. Preclinical data from animal models have indicated that this compound exhibits low toxicity at therapeutic concentrations. However, further investigations are necessary to ensure its safety in human subjects.

FUTURE DIRECTIONS: The future prospects for 2-(3-methyl -1 , 2 , 4 - o x ad i az o l - 5 - y l )a c et i c ac i d strong > a nd i t s d e r i v at i ve s a re e xc i t i ng . C o n t i nu e d r e s e ar c h w i ll f oc u s o n f u r t h e r o p t imi z at i on o f t h e m ol ec u l ar s t r u c t u r e t o e nh anc e b io l og ic al p ro p er ti es an d d ru g d el iv er y . T he d ev el op m en t o f n ew s y nt he ti c m et ho ds an d pr od ru g s tr at eg ie s w il l pl ay a k ey ro le i n ad va nc ing t h e cl ini ca l ap pl ic at io ns o f th es e c om po un ds . A s re se ar ch pr ogr es s es , it i s li ke ly th at n ew th er ap eu ti c op po rt un it ie s wi ll em er ge , co n tr ib ut ing t o im pr ov ed he al th ca re so lu ti on s . p >

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